molecular formula C12H13N3OS B057328 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- CAS No. 121041-62-1

3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B057328
CAS No.: 121041-62-1
M. Wt: 247.32 g/mol
InChI Key: XAMRILMSCLEPCB-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- (CAS: 4776-87-8) is a pyridazine derivative with a molecular formula C₁₁H₁₁N₃OS (calculated based on substituents). It features a pyridazine ring substituted with an amino group at position 3 and a [(4-methoxyphenyl)methyl]thio group at position 4. Its average molecular mass is 201.23 g/mol, with a monoisotopic mass of 201.090212 Da .

Pharmacological Relevance This compound is reported as a GABAₐ receptor antagonist, acting on ionotropic GABA receptors that regulate chloride ion channels in neuronal cells.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methylsulfanyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRILMSCLEPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Rilzabrutinib undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
3-Pyridazinamine derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the pyridazine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further exploration in targeted cancer therapies.

Inhibitors of Enzymatic Activity:
The compound is being studied as a reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK is relevant for treating diseases like chronic lymphocytic leukemia and other B-cell malignancies.

Biological Research

Mechanistic Studies:
In biological research, 3-Pyridazinamine serves as a model compound to elucidate the mechanisms of action of BTK inhibitors. Understanding how this compound interacts with BTK can provide insights into immune signaling pathways and the development of immune-mediated diseases.

Pharmacological Investigations:
Pharmacological studies focus on the compound's effects on immune responses, particularly in conditions like autoimmune diseases and allergies. Its role in modulating immune cell activation and proliferation is being actively researched, highlighting its potential as a therapeutic agent.

Potential Therapeutic Applications

Autoimmune Diseases:
Given its mechanism of action as a BTK inhibitor, 3-Pyridazinamine is being explored for the treatment of various autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. By inhibiting B-cell activation and antibody production, it may help reduce disease severity and improve patient outcomes.

Allergic Conditions:
Research indicates that compounds similar to 3-Pyridazinamine may have applications in treating allergic conditions by modulating mast cell activation and histamine release. This could lead to new treatments for conditions such as asthma and chronic urticaria.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Anticancer ResearchInvestigated for cytotoxic effects against cancer cell linesTargeted cancer therapies
Enzymatic InhibitionReversible inhibition of BTKTreatment for B-cell malignancies
Autoimmune DiseasesModulation of immune responsesImproved management of autoimmune conditions
Allergic ConditionsPotential to reduce allergic reactionsNew treatments for asthma and urticaria

Case Studies

  • Case Study on Anticancer Activity:
    A study published in a peer-reviewed journal demonstrated that modifications to the pyridazine ring enhanced the anticancer activity of derivatives similar to 3-Pyridazinamine against breast cancer cell lines, suggesting a pathway for further drug development.
  • Clinical Trials for Autoimmune Disorders:
    Ongoing clinical trials are assessing the efficacy of BTK inhibitors, including 3-Pyridazinamine derivatives, in patients with rheumatoid arthritis. Early results indicate promising outcomes in reducing disease activity scores.
  • Exploration in Allergy Treatment:
    A recent investigation into the effects of BTK inhibitors on mast cell degranulation showed that compounds like 3-Pyridazinamine could significantly reduce histamine release, indicating potential therapeutic benefits for allergic patients.

Mechanism of Action

Rilzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase. This inhibition occurs through a dual mechanism of action:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Biological Activity Key References
6-(4-Methoxyphenyl)-3-pyridazinamine C₁₁H₁₁N₃O 4-Methoxyphenyl (C6), NH₂ (C3) GABAₐ receptor antagonist
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione C₁₇H₁₇N₂O₂S 4-Methoxyphenyl (C6), thione (C2), hydroxy (C4) Antibacterial, antitumor potential
Pyridazine, 3-methoxy-4-methyl-6-(3-phenoxyphenyl) C₁₈H₁₆N₂O₂ 3-Phenoxyphenyl (C6), methoxy (C3), methyl (C4) Not explicitly reported (structural analog)
Adapalene-related compounds (e.g., Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate) C₂₉H₃₀O₃ Adamantyl-methoxyphenyl (side chain) Retinoid activity (anti-acne)
Key Observations :

Methoxy vs. Thioether Groups: The [(4-methoxyphenyl)methyl]thio substituent in the target compound introduces sulfur-based hydrophobicity, which may improve membrane permeability compared to purely oxygenated analogs like adapalene derivatives .

Synthetic Utility :

  • 6-(4-Methoxyphenyl)-3-pyridazinamine is a precursor to SR 95103, highlighting its role in neuroactive drug synthesis. In contrast, 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione is synthesized via condensation of thiourea and ketones, emphasizing its use in heterocyclic chemistry .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Data
Property 6-(4-Methoxyphenyl)-3-pyridazinamine 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione Adapalene Derivatives
LogP (Predicted) 2.1 3.5 6.8
Hydrogen Bond Acceptors 3 4 3
Biological Target GABAₐ receptor Bacterial enzymes, tumor cells Retinoid receptors
Solubility (DMSO) 10 mM Not reported <1 mM
Commercial Availability ≥98% purity (Cayman Chemical) Research-grade only USP-certified
Key Observations :
  • Lipophilicity : Adapalene derivatives exhibit higher LogP values due to bulky adamantyl groups, favoring dermal absorption, whereas the target compound’s moderate LogP aligns with CNS-targeting drugs .
  • Solubility : The target compound’s solubility in DMSO (10 mM) makes it suitable for in vitro assays, unlike adapalene derivatives, which require specialized formulations .

Notes

  • Nomenclature Clarification: The compound referenced in evidence corresponds to 6-(4-Methoxyphenyl)-3-pyridazinamine (CAS: 4776-87-8).

Biological Activity

3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a thioether group, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}

This structure includes:

  • A pyridazine core.
  • A methoxyphenylmethylthio substituent that may enhance its pharmacological properties.

The biological activity of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary research indicates that this compound may inhibit certain kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival. The following pathways are potentially affected:

  • Ras/Erk Pathway : Involved in cell growth and differentiation.
  • PI3K/Akt Pathway : Plays a significant role in promoting cell survival and growth.

Research Findings

Recent studies have explored the compound's effects on various biological systems. Below are key findings from relevant research:

  • Antitumor Activity : In vitro studies have demonstrated that 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown promising activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various compounds, 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- was tested against human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated:

  • IC50 Values :
    • HeLa Cells: IC50=30μg/mL\text{IC}_{50}=30\,\mu g/mL
    • A549 Cells: IC50=25μg/mL\text{IC}_{50}=25\,\mu g/mL

These values suggest that the compound effectively inhibits cell growth at relatively low concentrations.

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

  • Staphylococcus aureus: MIC=15μg/mL\text{MIC}=15\,\mu g/mL
  • Escherichia coli: MIC=20μg/mL\text{MIC}=20\,\mu g/mL

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Comparative Analysis

To better understand the unique properties of 3-Pyridazinamine, a comparison with similar compounds is beneficial. Below is a table summarizing key characteristics:

Compound NameMechanism of ActionBiological Activity
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- Kinase inhibitionAnticancer, Antimicrobial
Ibrutinib BTK inhibitorAnticancer
Acalabrutinib Selective BTK inhibitorAnticancer

This comparison illustrates that while other compounds may also exhibit anticancer properties, the specific mechanism and activity profile of 3-Pyridazinamine make it distinct.

Preparation Methods

Reaction Mechanism

This two-step method begins with the regioselective chlorination of a pyridazine precursor, followed by thiolate displacement.

Step 1: Synthesis of 6-Chloro-3-pyridazinamine
3-Aminopyridazine undergoes chlorination at position 6 using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst:

3-Aminopyridazine+POCl₃6-Chloro-3-pyridazinamine+HCl\text{3-Aminopyridazine} + \text{POCl₃} \rightarrow \text{6-Chloro-3-pyridazinamine} + \text{HCl}

Conditions : Reflux at 110°C for 6–8 hours in anhydrous dichloroethane.

Step 2: Thiolate Displacement
The chlorine atom at position 6 is replaced by the [(4-methoxyphenyl)methyl]thio group via nucleophilic aromatic substitution. A solution of (4-methoxyphenyl)methanethiol and potassium carbonate in dimethylformamide (DMF) facilitates the reaction:

6-Chloro-3-pyridazinamine+HSCH₂C₆H₄OMe-4K₂CO₃, DMFTarget Compound+KCl\text{6-Chloro-3-pyridazinamine} + \text{HSCH₂C₆H₄OMe-4} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KCl}

Conditions : 100°C for 12–15 hours under nitrogen atmosphere.

Optimization Insights

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.

  • Yield : 65–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Copper-Catalyzed Ullmann Coupling

Reaction Mechanism

This one-pot method employs a brominated pyridazine intermediate and a copper catalyst to form the C–S bond.

Step 1: Bromination of 3-Aminopyridazine
3-Aminopyridazine is brominated at position 6 using phosphorus tribromide (PBr₃) in acetic acid:

3-Aminopyridazine+PBr₃6-Bromo-3-pyridazinamine+HBr\text{3-Aminopyridazine} + \text{PBr₃} \rightarrow \text{6-Bromo-3-pyridazinamine} + \text{HBr}

Conditions : 80°C for 4 hours.

Step 2: Ullmann Coupling
The brominated intermediate reacts with (4-methoxyphenyl)methanethiol in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand:

6-Bromo-3-pyridazinamine+HSCH₂C₆H₄OMe-4CuI, DMFTarget Compound+CuBr\text{6-Bromo-3-pyridazinamine} + \text{HSCH₂C₆H₄OMe-4} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} + \text{CuBr}

Conditions : 150°C for 24 hours.

Optimization Insights

  • Catalyst Loading : 10 mol% CuI and 20 mol% ligand yield optimal results.

  • Yield : 58–62% after recrystallization from ethanol.

Cyclocondensation of Thioether-Containing Precursors

Reaction Mechanism

The pyridazine ring is constructed from a diketone and a hydrazine derivative bearing the thioether group.

Step 1: Synthesis of Hydrazine Derivative
(4-Methoxyphenyl)methanethiol reacts with hydrazine hydrate to form the corresponding thioether hydrazine:

HSCH₂C₆H₄OMe-4+N₂H₄\cdotpH₂OH₂N–NH–SCH₂C₆H₄OMe-4\text{HSCH₂C₆H₄OMe-4} + \text{N₂H₄·H₂O} \rightarrow \text{H₂N–NH–SCH₂C₆H₄OMe-4}

Conditions : Ethanol, 60°C, 3 hours.

Step 2: Cyclocondensation
The hydrazine derivative reacts with 1,4-diketone in acidic medium to form the pyridazine ring:

H₂N–NH–SCH₂C₆H₄OMe-4+RC(O)C(O)R’HClTarget Compound+H₂O\text{H₂N–NH–SCH₂C₆H₄OMe-4} + \text{RC(O)C(O)R'} \xrightarrow{\text{HCl}} \text{Target Compound} + \text{H₂O}

Conditions : Reflux in ethanol with concentrated HCl for 8 hours.

Optimization Insights

  • Diketone Selection : Symmetric diketones (e.g., 2,5-hexanedione) improve regioselectivity.

  • Yield : 45–50% after column chromatography (CH₂Cl₂/MeOH, 9:1).

Comparative Analysis of Methods

ParameterMethod 1 (Substitution)Method 2 (Coupling)Method 3 (Cyclization)
Starting Material 3-Aminopyridazine6-Bromo-3-pyridazinamineHydrazine derivative
Key Reagents POCl₃, K₂CO₃CuI, 1,10-phenanthroline1,4-Diketone, HCl
Reaction Time 18–20 hours24 hours11 hours
Overall Yield 65%60%48%
Purity (HPLC) ≥98%≥97%≥95%

Industrial-Scale Considerations

  • Method 1 is preferred for scalability due to fewer steps and lower catalyst costs.

  • Continuous Flow Reactors reduce reaction times by 30% when substituting chlorine with thiolate.

  • Waste Management : POCl₃ and CuI require neutralization with aqueous NaHCO₃ and filtration, respectively.

Q & A

Basic: What are the recommended synthetic routes for 3-Pyridazinamine, 6-[[(4-Methoxyphenyl)methyl]thio]-, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves condensation of a pyridazinamine precursor with a 4-methoxybenzylthiol derivative. A common approach includes:

  • Step 1: Reacting 3-aminopyridazine with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the thiol group at position 6.
  • Step 2: Coupling the thiolated intermediate with 4-methoxybenzyl bromide via nucleophilic substitution under inert atmosphere (N₂ or Ar).
  • Purity Optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the molecular structure of this compound characterized, and what techniques validate its configuration?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm the thioether linkage and spatial arrangement of the 4-methoxyphenyl group. Key metrics include bond angles (C–S–C ~100–105°) and dihedral angles between pyridazine and phenyl rings .
  • Spectroscopic Methods:
    • NMR: 1^1H NMR (DMSO-d₆) shows characteristic signals: δ 8.2 ppm (pyridazine H), δ 4.3 ppm (–SCH₂–), δ 3.8 ppm (OCH₃).
    • IR: Confirm S–C and N–H stretches (~2550 cm⁻¹ and ~3350 cm⁻¹, respectively) .

Basic: What primary biological targets are associated with this compound?

Methodological Answer:
The compound acts as a GABAA receptor antagonist , as demonstrated in electrophysiological assays (e.g., inhibition of GABA-induced chloride currents in Xenopus oocytes expressing α₁β₂γ₂ receptors). Competitive binding assays using 3^3H-muscimol or 3^3H-bicuculline further validate receptor affinity (IC₅₀ ~5–10 µM) .

Advanced: What mechanistic insights explain its interaction with GABAA receptors?

Methodological Answer:
Molecular docking studies (e.g., AutoDock Vina) suggest the 4-methoxyphenylthio moiety occupies the receptor’s hydrophobic pocket, while the pyridazinamine core forms hydrogen bonds with β-subunit residues (e.g., Tyr157). Mutagenesis studies (e.g., Tyr157Ala) reduce antagonism, confirming critical interactions. Patch-clamp recordings in hippocampal neurons quantify channel blockade kinetics .

Advanced: How should researchers address contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell type (HEK293 vs. primary neurons), temperature (25°C vs. 37°C), and buffer composition (Cl⁻ concentration).
  • Validate Receptor Subtypes: Use subtype-specific transfected cells (e.g., α₅β₃γ₂ vs. α₁β₂γ₂) to isolate contributions.
  • Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate data, accounting for study heterogeneity .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalytic Optimization: Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions.
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 8 h) and increase yield (85% vs. 60%) by enhancing reaction homogeneity.
  • Byproduct Mitigation: Introduce scavenger resins (e.g., QuadraSil MP) to adsorb unreacted thiol intermediates .

Advanced: How do structural modifications (e.g., substituent variations) affect bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with halogens (F, Cl) or electron-donating groups (–OCH₃, –CH₃) on the phenyl ring.
  • Bioactivity Profiling: Compare IC₅₀ values in GABAA assays. For example, 4-fluoro analogs show 2x higher potency due to enhanced hydrophobic interactions.
  • Computational Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to predict optimal substituent patterns .

Advanced: What analytical methods assess compound stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV 254 nm), and pH extremes (1–13). Monitor degradation via LC-MS; major degradants include sulfoxide derivatives (m/z +16).
  • Storage Stability: Use accelerated stability chambers (40°C/75% RH) with periodic HPLC analysis. Recommend lyophilization for long-term storage .

Advanced: How does crystallographic data inform drug design for this compound class?

Methodological Answer:
X-ray structures reveal conformational rigidity in the pyridazine ring, which is critical for receptor binding. For example, the 74.95° dihedral angle between the pyridazine and phenyl rings optimizes hydrophobic packing in the GABAA binding pocket. Use Mercury (CCDC) software to analyze intermolecular interactions (e.g., N–H⋯S hydrogen bonds) for co-crystal design .

Advanced: What computational tools predict metabolite formation and toxicity?

Methodological Answer:

  • In Silico Metabolism: Use GLORYx (for phase I metabolism) and ADMET Predictor (for toxicity). Predominant metabolites include S-oxidation products and O-demethylated derivatives.
  • Toxicity Profiling: Screen for hepatotoxicity via DILI-pred (Drug-Induced Liver Injury predictor) and assess Ames test parameters (e.g., mutagenic potential) .

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